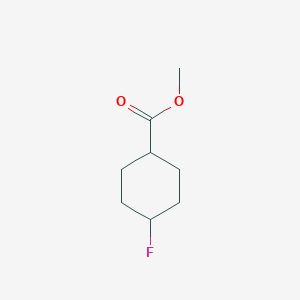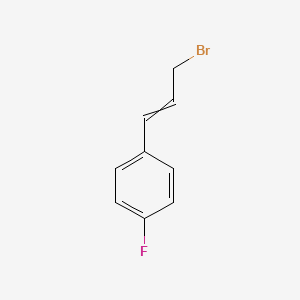
2-nitro-3-Pyridineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-3-Pyridineethanol is a heterocyclic organic compound with a pyridine ring substituted with a hydroxyethyl group at the third position and a nitro group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-3-Pyridineethanol typically involves the nitration of 3-(2-Hydroxyethyl)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be explored to improve the selectivity and reduce the environmental impact of the nitration process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 3-(2-Aminoethyl)-2-nitropyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
2-nitro-3-Pyridineethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-nitro-3-Pyridineethanol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyethyl and nitro groups play crucial roles in its reactivity and interactions with molecular targets.
相似化合物的比较
3-(2-Hydroxyethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitropyridine: Lacks the hydroxyethyl group, which affects its solubility and reactivity.
3-(2-Hydroxyethyl)-4-nitropyridine: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.
Uniqueness: 2-nitro-3-Pyridineethanol is unique due to the presence of both the hydroxyethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
2-(2-nitropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-6-2-1-4-8-7(6)9(11)12/h1-2,4,10H,3,5H2 |
InChI 键 |
AYHBNOVBZWYIBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8622836.png)
![[(2-Chloroethyl)selanyl]benzene](/img/structure/B8622843.png)
![6,8-Dimethyl-1H-1lambda~6~-pyrimido[1,2-b][1,2,4,6]thiatriazine-1,1,3(2H)-trione](/img/structure/B8622860.png)



![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)

![N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B8622887.png)




